molecular formula C14H21NO2 B2456615 Tert-butyl 2-amino-2-methyl-3-phenylpropanoate CAS No. 1242577-19-0

Tert-butyl 2-amino-2-methyl-3-phenylpropanoate

Cat. No.: B2456615
CAS No.: 1242577-19-0
M. Wt: 235.327
InChI Key: HBFREGXAPSYFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-methyl-3-phenylpropanoate typically involves the esterification of 2-amino-2-methyl-3-phenylpropanoic acid with tert-butyl alcohol. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a base, such as potassium tert-butoxide, to achieve the desired esterification. This method is advantageous due to its mild reaction conditions and high yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for peptide synthesis.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-methyl-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 2-amino-2-methyl-3-phenylpropanoate: Similar structure but with an ethyl ester group.

    Propyl 2-amino-2-methyl-3-phenylpropanoate: Similar structure but with a propyl ester group.

Uniqueness

Tert-butyl 2-amino-2-methyl-3-phenylpropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its methyl, ethyl, and propyl counterparts .

Properties

IUPAC Name

tert-butyl 2-amino-2-methyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,15)10-11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFREGXAPSYFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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